molecular formula C27H18N2O5S B14079886 Methyl 4-[2-(6-methyl-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Methyl 4-[2-(6-methyl-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Cat. No.: B14079886
M. Wt: 482.5 g/mol
InChI Key: SUFWAWQQJRQOJZ-UHFFFAOYSA-N
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Description

Methyl 4-[2-(6-methyl-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a complex organic compound that features a benzothiazole moiety, a chromeno-pyrrol ring system, and a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[2-(6-methyl-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate can be achieved through a multi-step process involving the following key reactions:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety.

    Reduction: Reduction reactions can occur at the carbonyl groups in the chromeno-pyrrol ring system.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors, particularly in the context of anti-tubercular activity .

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications, including anti-cancer and anti-microbial activities .

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 4-[2-(6-methyl-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate involves its interaction with specific molecular targets. For instance, in anti-tubercular activity, it may inhibit enzymes critical for the survival of Mycobacterium tuberculosis . The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Methyl 4-[2-(6-methyl-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its multi-functional nature makes it a valuable compound in various fields of research.

Properties

Molecular Formula

C27H18N2O5S

Molecular Weight

482.5 g/mol

IUPAC Name

methyl 4-[2-(6-methyl-1,3-benzothiazol-2-yl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate

InChI

InChI=1S/C27H18N2O5S/c1-14-7-12-18-20(13-14)35-27(28-18)29-22(15-8-10-16(11-9-15)26(32)33-2)21-23(30)17-5-3-4-6-19(17)34-24(21)25(29)31/h3-13,22H,1-2H3

InChI Key

SUFWAWQQJRQOJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3C(C4=C(C3=O)OC5=CC=CC=C5C4=O)C6=CC=C(C=C6)C(=O)OC

Origin of Product

United States

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